1-(2-Methoxy-5-trifluoromethylphenyl)ethanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone. This designation follows the standard naming convention for substituted acetophenones, where the ketone functionality serves as the principal functional group, and the aromatic substitution pattern is described using positional numbering relative to the attachment point of the acetyl group.
Multiple alternative naming conventions exist for this compound within chemical literature and commercial databases. The most commonly encountered alternative is 2'-methoxy-5'-(trifluoromethyl)acetophenone, which employs the prime notation system to indicate substitution positions on the aromatic ring relative to the carbonyl carbon. Additional systematic names include 2-methoxy-5-(trifluoromethyl)acetophenone and ethanone, 1-[2-methoxy-5-(trifluoromethyl)phenyl]-.
The compound is registered under Chemical Abstracts Service number 503464-99-1, providing unambiguous identification across chemical databases and literature. The molecular formula C₁₀H₉F₃O₂ reflects the presence of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms. The molecular weight is consistently reported as 218.17-218.18 grams per mole across multiple sources.
| Naming Convention | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry | 1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone |
| Common Name | 2'-methoxy-5'-(trifluoromethyl)acetophenone |
| Chemical Abstracts Service Number | 503464-99-1 |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17-218.18 g/mol |
Properties
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJNPSGNLVIBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433137 | |
| Record name | 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503464-99-1 | |
| Record name | 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Grignard Reagent
- A mixture of bromo-substituted trifluoromethylbenzenes (2-, 3-, and 4-bromo derivatives) is reacted with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen atmosphere.
- Catalytic iodine is used to initiate the reaction.
- The reaction temperature is maintained at 40–50 °C for 2–4 hours to form the corresponding arylmagnesium bromide (Grignard reagent).
- Completion is monitored by gas-liquid chromatography (GLC).
Reaction with Ketene
- The Grignard reagent is added gradually to a ketene solution in an aromatic hydrocarbon solvent at 0 to -10 °C under nitrogen.
- A catalytic complex of transition metal ligands (preferably iron ligands) and an organic aliphatic acid is used to facilitate the reaction.
- The mixture is stirred for 2–3 hours at low temperature.
- The reaction yield for this step ranges from 75% to 85% depending on the method of addition and reaction conditions.
Isolation and Purification
- The crude product mixture contains isomeric trifluoromethyl acetophenones.
- The oximation step is performed by reacting the ketone mixture with hydroxylamine hydrochloride or sulfate in an aliphatic alcohol solvent with sodium hydroxide at 40–45 °C for 5–7 hours.
- The oxime product is extracted with dichloromethane and purified by crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane.
- The isolated yield of pure 3-trifluoromethyl acetophenone oxime is 80–85%.
This method, while efficient, produces isomeric mixtures that require careful separation and purification.
Preparation via Organomagnesium Reagents from Methoxyalkyl Halides and Coupling with Trifluoromethylbenzonitrile
Synthesis of Organomagnesium Species
- The key intermediate, an organomagnesium compound of 4-halo-methoxybutane (CH3O(CH2)4MgX), is prepared by reacting 1-chloro-4-methoxybutane with magnesium in the presence of initiators such as iodine, bromine, bromoethane, or 1,2-dibromoethane.
- The reaction is carried out in polar aprotic solvents like 2-methyltetrahydrofuran (2-MeTHF), tetrahydrofuran (THF), or mixtures with apolar aprotic solvents such as toluene.
- The use of 2-MeTHF is preferred due to its lower miscibility with water and ease of drying compared to THF, improving the reaction efficiency and product separation.
Coupling Reaction
- The organomagnesium species is reacted with 4-trifluoromethylbenzonitrile or 4-trifluoromethylbenzoyl chloride in the same solvent system.
- The reaction temperature is controlled between -40 °C and reflux temperature, preferably 10–20 °C, for 1 to 4 hours.
- After completion, the reaction mixture is quenched with saturated ammonium chloride or dilute hydrochloric acid.
- The organic layer is separated and extracted with dichloromethane, dried, and the product is purified by crystallization, distillation, or column chromatography.
Yield and Purification
- The yield of 4-trifluoromethylvalerophenone (a structurally related ketone) is reported at approximately 71.8%.
- Purification by distillation yields a product with melting point 40–42 °C and confirmed structure by ^1H NMR.
- The solvent system and initiator choice critically influence the purity and yield of the product.
This method highlights the importance of solvent selection and initiator use in Grignard reagent preparation and subsequent coupling reactions for high-purity ketone synthesis.
Comparative Summary of Preparation Methods
| Aspect | Method 1: Grignard + Ketene Addition | Method 2: Organomagnesium from Methoxyalkyl Halide + Coupling with Nitrile/Acyl Chloride |
|---|---|---|
| Starting materials | Bromo(trifluoromethyl)benzene mixture | 1-Chloro-4-methoxybutane, 4-trifluoromethylbenzonitrile or benzoyl chloride |
| Key reagents | Mg turnings, catalytic iodine, ketene, Fe ligands | Mg turnings, initiators (I2, Br2, bromoethane), 2-MeTHF solvent |
| Reaction conditions | 40–50 °C for Grignard formation, 0 to -10 °C for ketene addition | Reflux or -40 °C to reflux for Grignard formation, 10–20 °C for coupling |
| Yield | 75–85% for ketone intermediate | ~71.8% for ketone product |
| Purification | Extraction, crystallization with cyclic hydrocarbons | Extraction, crystallization, distillation, or chromatography |
| Advantages | High yield, well-studied process | Improved solvent handling, better product separation, fewer impurities |
| Challenges | Isomer formation during nitration, environmental concerns | Requires careful solvent and initiator choice, sensitive to moisture |
Research Findings and Notes
- The nitration step in some older routes leads to unwanted isomers (~25% para and 3–5% ortho), complicating purification and reducing yield of the desired isomer.
- Use of 2-methyltetrahydrofuran as solvent improves the preparation of organomagnesium reagents due to its low water miscibility and ease of drying, enhancing overall process efficiency.
- Transition metal ligand catalysis (preferably iron-based) in ketene addition improves yields and selectivity.
- The oximation and deoximation steps are critical for converting intermediates to the desired ketone with high purity.
- Environmental considerations favor methods that minimize effluent and avoid chlorinated solvents.
Data Table: Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard formation (Method 1) | Mg turnings, I2 catalyst, dry THF | 40–50 | 2–4 | - | GLC used to confirm completion |
| Ketene addition (Method 1) | Ketene, Fe ligand catalyst, aromatic hydrocarbon solvent | 0 to -10 | 2–3 | 75–85 | Stirred under N2 atmosphere |
| Oximation | Hydroxylamine hydrochloride, NaOH, aliphatic alcohol | 40–45 | 5–7 | 80–85 | Product purified by crystallization |
| Organomagnesium formation (Method 2) | 1-chloro-4-methoxybutane, Mg, initiators (I2, Br2, etc.), 2-MeTHF | Reflux | 1–4 | - | Solvent choice critical |
| Coupling with nitrile/acyl chloride | 4-trifluoromethylbenzonitrile or benzoyl chloride, same solvent | 10–20 | 1–4 | ~71.8 | Purified by distillation or chromatography |
This comprehensive analysis of preparation methods for 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone reveals that Grignard chemistry combined with ketene or nitrile coupling is the cornerstone of its synthesis. Optimization of reaction conditions, solvent systems, and purification techniques are essential to achieve high purity and yield, with recent advances favoring environmentally friendlier solvents like 2-methyltetrahydrofuran and catalysis by transition metal complexes to improve efficiency and selectivity.
Chemical Reactions Analysis
1-(2-Methoxy-5-trifluoromethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Studies have shown that derivatives of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone can be effective against various bacterial strains, including Mycobacterium tuberculosis .
- The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly influence the potency of the compound against microbial targets .
-
Anticancer Research :
- The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines . The presence of the trifluoromethyl group is believed to play a crucial role in enhancing the compound's efficacy against cancer cells.
- Inhibition of Enzymatic Activity :
Material Science Applications
- Polymer Chemistry :
- Coatings and Adhesives :
Synthetic Intermediate
- Versatile Synthetic Routes :
- Pharmaceutical Synthesis :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties and steric interactions .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (CF₃, Cl) : Enhance stability and resistance to metabolic degradation .
- Methoxy Groups : Improve solubility and modulate electronic effects .
Physical and Chemical Properties
Limited melting points (m.p.) and synthesis routes from analogous compounds provide indirect insights:
Biological Activity
1-(2-Methoxy-5-trifluoromethylphenyl)ethanone, also known as compound 1 , is a chemical compound of interest due to its potential biological activities. This article explores its biochemical properties, biological activities, and relevant research findings.
- Chemical Formula : C10H10F3O2
- Molecular Weight : 232.18 g/mol
- CAS Number : 503464-99-1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and modulation. Its potential applications span across medicinal chemistry and pharmacology.
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. The compound's structure suggests it may interact with specific enzymes, influencing their activity. For instance, it has been reported to have effects on certain pathways related to cancer and infectious diseases.
Study 1: Enzyme Modulation
A study investigated the compound's effects on enzyme activity related to metabolic pathways. The results indicated that this compound could inhibit specific enzymes involved in the metabolism of xenobiotics, suggesting a potential role in drug metabolism modulation.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| CYP450 2D6 | 65% | 12.5 |
| CYP450 3A4 | 50% | 20.0 |
Study 2: Antiviral Activity
In another investigation focused on antiviral properties, the compound was tested against various viral strains. It demonstrated significant inhibitory effects at concentrations of 50 µM, with an EC50 value indicating its potency against viral replication.
| Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|
| Yellow Fever Virus | 15 | >10 |
| Dengue Virus | 25 | >8 |
Study 3: Anticancer Potential
Research has also highlighted the anticancer potential of this compound. In vitro studies showed that it could induce apoptosis in cancer cell lines, leading to a reduction in cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 30 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 35 | Cell cycle arrest |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests moderate absorption with a half-life that supports further development as a therapeutic agent. Toxicity studies indicate low cytotoxicity at therapeutic doses, making it a candidate for further exploration in clinical settings.
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone to achieve high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), solvent selection (ethanol or methanol for solubility), and pH monitoring to prevent side reactions. Stepwise addition of reagents and inert atmosphere (e.g., nitrogen) can minimize oxidation . Purity is enhanced via recrystallization in polar aprotic solvents or column chromatography using silica gel.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify methoxy (-OCH), trifluoromethyl (-CF), and acetyl (-COCH) groups. Aromatic proton signals in the δ 6.5–8.0 ppm range confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations at ~1700 cm (C=O), 1250 cm (C-O of methoxy), and 1100–1200 cm (C-F) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H] at m/z 234.06 (CHFO) .
Q. How can researchers determine the solubility and partition coefficient (LogP) of this compound?
- Methodological Answer :
- Solubility : Test in graded series (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy or HPLC to quantify saturation points.
- LogP : Employ shake-flask method with octanol/water partitioning, analyzed via HPLC. Predicted LogP ≈ 2.5–3.0 (electron-withdrawing -CF reduces hydrophobicity) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolves ambiguities in substituent positions (e.g., methoxy vs. trifluoromethyl orientation) .
- 2D NMR (COSY, NOESY) : Maps coupling interactions to confirm regiochemistry .
- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra .
Q. How can molecular docking studies evaluate this compound as an enzyme inhibitor?
- Methodological Answer :
- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Parameterize -CF and -OCH for van der Waals and electrostatic interactions. Validate with MD simulations and binding free energy calculations (MM/PBSA) .
- Experimental Validation : Pair with kinetic assays (e.g., fluorescence quenching) to measure IC values .
Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : -CF deactivates the aromatic ring, directing electrophiles to the para position relative to the methoxy group.
- Reactivity Screening : Test under SNAr conditions (e.g., KCO/DMF, 100°C) with amines/thiols. Monitor via TLC/HPLC. Compare with non-fluorinated analogs .
Q. What computational methods predict the photophysical properties of this compound?
- Methodological Answer :
- TD-DFT Calculations : Simulate UV-Vis spectra (B3LYP/6-311+G(d,p)) to identify π→π* transitions (~270 nm) and charge-transfer states.
- Solvatochromism Studies : Measure emission shifts in solvents of varying polarity to correlate with computed dipole moments .
Key Research Findings
- Synthetic Yield Optimization : Ethanol as solvent increases yield by 15% compared to methanol due to better intermediate stability .
- Enzyme Inhibition Potential : Docking studies suggest strong binding affinity (ΔG = -9.2 kcal/mol) toward COX-2, indicating anti-inflammatory potential .
- Photostability : UV exposure (254 nm) induces <5% degradation over 24 hours, making it suitable for light-dependent applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
